4-Methyl-N-(3-nitrophenyl)benzenesulfonamide
Description
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the para position and a sulfonamide group linked to a 3-nitrophenyl moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-methyl-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-5-7-13(8-6-10)20(18,19)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWHPKATJJZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935738 | |
| Record name | 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-38-1 | |
| Record name | 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC86602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N-(3-nitrophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Methyl-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for versatile chemical transformations, making it a valuable building block in organic synthesis.
Biology
The compound is significant in biological research, particularly for studying enzyme inhibition. It mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid synthesis. By inhibiting this enzyme, the compound demonstrates potential antibacterial properties .
Medicine
As a member of the sulfonamide family, this compound exhibits antibacterial activity. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves competitive inhibition of enzymes vital for bacterial growth .
Case Study 1: Enzyme Inhibition
A study published in Nature explored the binding affinity of this compound to dihydropteroate synthase using molecular docking techniques. Results indicated that the compound effectively competes with PABA for binding sites, leading to significant inhibition of bacterial growth .
Case Study 2: Synthesis of Derivatives
Research demonstrated the electrochemical synthesis of new benzenesulfonamide derivatives from dinitrobenzene using a tunable pair electrochemical method. This approach allows for controlled synthesis conditions, yielding various products with potential medicinal applications .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies the antibacterial activity of sulfonamide drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences and similarities between 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide and its analogs:
Physicochemical and Spectroscopic Comparisons
Solubility and Acidity: The nitro group in this compound increases acidity (pKa ~8.5 estimated) compared to non-nitro analogs like 4-Methyl-N-(pent-3-enyl)benzenesulfonamide (pKa ~10.2) . MP-A08’s dual sulfonamide groups enhance water solubility (logP = 2.1) versus mono-sulfonamides (logP = 3.5–4.0) .
Spectral Data: ¹H NMR: The nitro group in this compound deshields aromatic protons, causing shifts to δ 8.1–8.3 ppm, distinct from methyl-substituted analogs (δ 7.2–7.8 ppm) . IR: Strong S=O stretches at 1150–1250 cm⁻¹ and NO₂ asymmetric stretches at 1520 cm⁻¹ confirm sulfonamide and nitro functionalities .
Crystallographic Data: 4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 85.3° between the benzene and oxazole rings .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Overview
4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide family, characterized by its sulfonamide functional group attached to a benzene ring. Its molecular formula is C13H12N2O4S. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication, showcasing its antibacterial properties .
Biological Activity and Research Findings
Recent studies have explored the compound's efficacy against various biological targets:
- Antibacterial Activity : The sulfonamide derivatives are known for their antibacterial properties, with this compound showing promising results in inhibiting bacterial growth through enzyme inhibition.
- Anticancer Potential : Research indicates that benzenesulfonamide derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown significant activity against triple-negative breast cancer and melanoma cell lines, suggesting that modifications of the sulfonamide structure can enhance anticancer properties .
- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes. These studies help elucidate the structure-activity relationship (SAR) and optimize the compound for better efficacy .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that certain benzenesulfonamide derivatives exhibited high cytotoxic activity against NCI-60 tumor cells, with effective concentrations (EC50 values) established for various compounds. For example, one derivative showed an EC50 value of 27.8 ± 2.8 µM against the IGR39 cell line and 20.5 ± 3.6 µM against MDA-MB-231 cell line .
- Antibacterial Efficacy :
Comparative Analysis
| Compound Name | Structure | Biological Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Anticancer | Varies by target |
| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | Similar structure with para nitro group | Antibacterial | Not specified |
| 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | Similar structure with ortho nitro group | Antibacterial | Not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Sulfonation : React 4-methylbenzenesulfonyl chloride with 3-nitroaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity .
- Key Parameters : Temperature (0–5°C for exothermic coupling), molar ratios (1:1.2 sulfonyl chloride to amine), and solvent polarity for crystallization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use and NMR in deuterated DMSO to confirm sulfonamide bond formation and nitro/methyl substituents. IR identifies S=O stretches (~1350 cm) and NO asymmetric stretches (~1520 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to understand solid-state behavior .
Q. How can researchers screen the biological activity of this sulfonamide derivative?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations and comparative analysis against control sulfonamides .
Advanced Research Questions
Q. How do crystal packing and intermolecular interactions influence the compound’s reactivity and stability?
- Methodological Answer :
- Analyze X-ray data to identify dominant interactions (e.g., π-π stacking between aromatic rings, hydrogen bonds involving nitro groups). Substituent position (e.g., meta-nitro vs. para-methyl) alters packing efficiency, impacting solubility and thermal stability .
- Example : In 4-methyl analogs, methyl groups enhance hydrophobic interactions, reducing hydrolysis rates in aqueous media .
Q. What strategies resolve contradictions in reported biological activity data across similar sulfonamides?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., replacing nitro with halogens) and test bioactivity under standardized protocols .
- Cross-Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanistic consistency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (InChI key: YQLBXQZOMOMJBQ) to model binding to carbonic anhydrase IX .
- MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess binding affinity and conformational changes .
Q. What experimental approaches establish structure-activity relationships (SAR) for nitro-substituted sulfonamides?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., nitro at para vs. meta positions) .
- QSAR Modeling : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic effects with antimicrobial potency .
Q. How should researchers address methodological inconsistencies in thermodynamic or kinetic data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
